molecular formula C25H23NO5 B2718969 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic Acid CAS No. 284492-01-9

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic Acid

Cat. No. B2718969
M. Wt: 417.461
InChI Key: SOJXDPVBOJLSIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic Acid, commonly known as Fmoc-phenylalanine, is an amino acid derivative that is widely used in scientific research. This compound is a popular building block in peptide synthesis and is used to create peptides and proteins with specific properties.

Scientific Research Applications

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative related to 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic Acid, is utilized for the protection of hydroxy-groups in the synthesis of complex molecules. This group can be removed under mild conditions, allowing for the simultaneous presence of base-labile protecting groups that remain intact during the deprotection process. This application is critical in the synthesis of nucleic acid fragments and peptides, demonstrating its versatility and effectiveness in organic synthesis (Gioeli & Chattopadhyaya, 1982).

Solid Phase Peptide Synthesis

In solid-phase peptide synthesis, 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic Acid derivatives play a crucial role. The modified benzhydrylamine as a handle reagent, based on the fluorenylmethoxycarbonyl (Fmoc) method, facilitates the synthesis of peptide amides. This demonstrates the compound's utility in creating peptides with specific C-terminal amide functionalities, essential for studying peptide interactions and functions (Funakoshi et al., 1988).

Reversible Protecting Group for the Amide Bond

The N,O-Bis-Fmoc derivatives of Nα-(2-hydroxy-4-methoxybenzyl)amino acids illustrate the use of fluorenylmethoxycarbonyl-protected compounds as reversible protecting groups for amide bonds in peptides. This strategy helps prevent interchain association during solid-phase peptide synthesis, showcasing the innovative approaches in peptide chemistry to synthesize "difficult sequences" (Johnson et al., 1993).

Synthesis of Oligomers

The synthesis of oligomers derived from amide-linked neuraminic acid analogues employs N-fluoren-9-ylmethoxycarbonyl-protected sugar amino acids. This process leads to efficient synthesis of oligomers, demonstrating the role of these protected compounds in constructing complex molecular architectures, vital for understanding biological processes and developing therapeutic agents (Gregar & Gervay-Hague, 2004).

properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO5/c1-30-17-8-6-7-16(13-17)23(14-24(27)28)26-25(29)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJXDPVBOJLSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methoxyphenyl)propanoic Acid

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